molecular formula C₅₅H₇₅N₁₇O₁₂ (CH₃COOH + H ₂O) B105010 Gonadorelin acetate hydrate CAS No. 52699-48-6

Gonadorelin acetate hydrate

Cat. No.: B105010
CAS No.: 52699-48-6
M. Wt: 1182.2960051802
InChI Key: OOBWZCWPKJOGPF-UHFFFAOYSA-N
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Description

Gonadorelin acetate hydrate is a synthetic peptide compound. It is derived from the natural luteinizing hormone-releasing hormone found in pigs. This compound plays a crucial role in the regulation of reproductive hormones by stimulating the release of luteinizing hormone and follicle-stimulating hormone from the anterior pituitary gland.

Scientific Research Applications

Gonadorelin acetate hydrate has a wide range of scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in regulating reproductive hormones and its effects on the endocrine system.

    Medicine: Explored for potential therapeutic applications in treating reproductive disorders and hormone-related conditions.

    Industry: Utilized in the development of diagnostic assays and as a reference standard in pharmaceutical research.

Mechanism of Action

Target of Action

Gonadorelin diacetate, also known as Luteinizing hormone-releasing factor (pig), 5-L-phenylalanine-, acetate (salt), hydrate or UNII-2RG1XQ1NYJ, primarily targets the anterior pituitary gland . The anterior pituitary gland plays a crucial role in the endocrine system, regulating the release of various hormones.

Mode of Action

Gonadorelin diacetate is a synthetic form of the naturally occurring gonadotropin-releasing hormone (GnRH). It stimulates the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland . The release of these hormones is controlled by the frequency and amplitude of GnRH pulses, as well as the feedback of androgens and estrogens .

Biochemical Pathways

Gonadorelin diacetate affects the GnRH pathway , which controls a complex process of follicular growth, ovulation, and corpus luteum maintenance in females, and spermatogenesis in males . The pulsatility of GnRH secretion, which is necessary for correct reproductive function, has been observed in all vertebrates .

Pharmacokinetics

Gonadorelin diacetate is metabolized by hydrolysis . It has a distribution half-life of 2 to 10 minutes and a very short terminal half-life of 10 to 40 minutes . These properties impact the bioavailability of the compound and necessitate the use of infusion pumps for its clinical use .

Result of Action

The primary result of Gonadorelin diacetate’s action is the release of LH and FSH from the anterior pituitary gland . This leads to a series of downstream effects, including follicular growth, ovulation, and corpus luteum maintenance in females, and spermatogenesis in males .

Biochemical Analysis

Biochemical Properties

Gonadorelin diacetate plays a crucial role in biochemical reactions. It is responsible for the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the anterior pituitary . The release of these hormones is controlled by the frequency and amplitude of GnRH pulses, as well as the feedback of androgens and estrogens .

Cellular Effects

Gonadorelin diacetate has significant effects on various types of cells and cellular processes. It influences cell function by controlling the synthesis and release of FSH and LH, which subsequently stimulate the gonads to produce reproductive steroids .

Molecular Mechanism

The molecular mechanism of action of Gonadorelin diacetate involves primarily stimulating the synthesis and release of luteinizing hormone (LH) from the anterior pituitary gland . It binds to GnRH receptors on the surface of pituitary gonadotrophs, leading to the release of FSH and LH .

Temporal Effects in Laboratory Settings

The effects of Gonadorelin diacetate change over time in laboratory settings. Its short half-life requires infusion pumps for its clinical use

Dosage Effects in Animal Models

The effects of Gonadorelin diacetate vary with different dosages in animal models. For instance, in cattle, the administration of the recommended intramuscular dose range of 0.1-0.5 mg Gonadorelin diacetate per cow causes an immediate and substantiated increase in plasma LH and FSH levels .

Metabolic Pathways

Gonadorelin diacetate is involved in the GnRH signaling pathway, which plays a crucial role in the reproductive system. It interacts with GnRH receptors in the pituitary gland, triggering the release of FSH and LH .

Transport and Distribution

Gonadorelin diacetate is rapidly absorbed from the injection site into the bloodstream . It is then transported to the pituitary gland where it binds to GnRH receptors and stimulates the release of FSH and LH .

Subcellular Localization

Gonadorelin diacetate primarily targets the GnRH receptors located on the surface of pituitary gonadotrophs . The binding of Gonadorelin diacetate to these receptors triggers a cascade of events leading to the release of FSH and LH .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of luteinizing hormone-releasing factor (pig), 5-L-phenylalanine-, acetate (salt), hydrate involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

    Resin Loading: The initial amino acid is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

Gonadorelin acetate hydrate can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Amino acid derivatives and coupling reagents such as HBTU or HATU.

Major Products Formed

    Oxidation: Methionine sulfoxide-containing peptides.

    Reduction: Peptides with free thiol groups.

    Substitution: Peptide analogs with modified amino acid sequences.

Comparison with Similar Compounds

Similar Compounds

    Gonadotropin-releasing hormone (GnRH): A natural hormone with a similar function in regulating reproductive hormones.

    Luteinizing hormone-releasing hormone (LHRH): Another term for GnRH, often used interchangeably.

    Synthetic GnRH analogs: Modified versions of GnRH with altered amino acid sequences to enhance stability and potency.

Uniqueness

Gonadorelin acetate hydrate is unique due to its specific amino acid sequence derived from pigs. This sequence may confer distinct biological properties and receptor binding affinities compared to other GnRH analogs.

Properties

IUPAC Name

acetic acid;N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H75N17O13.C2H4O2.H2O/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)62-25-44(56)75)66-46(77)26-63-47(78)39(20-30-11-13-33(74)14-12-30)68-52(83)42(27-73)71-50(81)40(21-31-23-61-35-8-4-3-7-34(31)35)69-51(82)41(22-32-24-59-28-64-32)70-48(79)36-15-16-45(76)65-36;1-2(3)4;/h3-4,7-8,11-14,23-24,28-29,36-43,61,73-74H,5-6,9-10,15-22,25-27H2,1-2H3,(H2,56,75)(H,59,64)(H,62,84)(H,63,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,82)(H,70,79)(H,71,81)(H4,57,58,60);1H3,(H,3,4);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBWZCWPKJOGPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H81N17O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

33515-09-2 (Parent)
Record name Gonadorelin acetate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052699486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

1260.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52699-48-6
Record name Gonadorelin acetate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052699486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name acetic acid;N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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